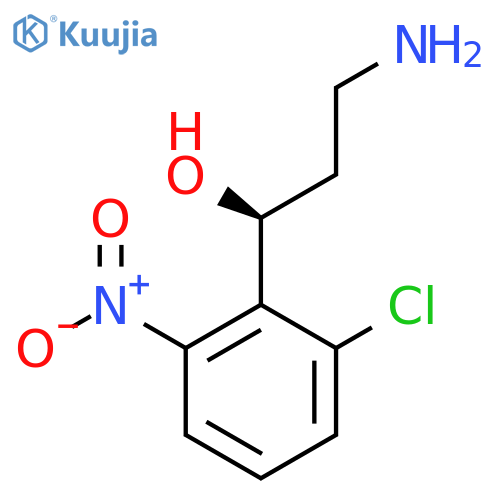

Cas no 2227833-69-2 ((1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol)

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol

- EN300-1978442

- 2227833-69-2

-

- インチ: 1S/C9H11ClN2O3/c10-6-2-1-3-7(12(14)15)9(6)8(13)4-5-11/h1-3,8,13H,4-5,11H2/t8-/m0/s1

- InChIKey: IMUNWHIBXXUNPA-QMMMGPOBSA-N

- SMILES: ClC1=CC=CC(=C1[C@H](CCN)O)[N+](=O)[O-]

計算された属性

- 精确分子量: 230.0458199g/mol

- 同位素质量: 230.0458199g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 222

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.1Ų

- XLogP3: 0.9

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1978442-10.0g |

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol |

2227833-69-2 | 10g |

$6697.0 | 2023-05-23 | ||

| Enamine | EN300-1978442-0.25g |

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol |

2227833-69-2 | 0.25g |

$1432.0 | 2023-09-16 | ||

| Enamine | EN300-1978442-0.05g |

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol |

2227833-69-2 | 0.05g |

$1308.0 | 2023-09-16 | ||

| Enamine | EN300-1978442-5g |

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol |

2227833-69-2 | 5g |

$4517.0 | 2023-09-16 | ||

| Enamine | EN300-1978442-2.5g |

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol |

2227833-69-2 | 2.5g |

$3051.0 | 2023-09-16 | ||

| Enamine | EN300-1978442-5.0g |

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol |

2227833-69-2 | 5g |

$4517.0 | 2023-05-23 | ||

| Enamine | EN300-1978442-0.1g |

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol |

2227833-69-2 | 0.1g |

$1371.0 | 2023-09-16 | ||

| Enamine | EN300-1978442-0.5g |

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol |

2227833-69-2 | 0.5g |

$1495.0 | 2023-09-16 | ||

| Enamine | EN300-1978442-1.0g |

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol |

2227833-69-2 | 1g |

$1557.0 | 2023-05-23 | ||

| Enamine | EN300-1978442-10g |

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol |

2227833-69-2 | 10g |

$6697.0 | 2023-09-16 |

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol 関連文献

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

(1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-olに関する追加情報

(1S)-3-Amino-1-(2-chloro-6-nitrophenyl)propan-1-ol: A Comprehensive Overview

(1S)-3-Amino-1-(2-chloro-6-nitrophenyl)propan-1-ol, identified by the CAS number 2227833-69-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chiral center at the first carbon atom of the propanol chain, a nitro group attached to the phenyl ring, and a chlorine substituent at the 2-position of the aromatic ring. These structural features contribute to its potential applications in drug design and development.

Recent studies have highlighted the importance of this compound in the context of its stereochemistry and reactivity. The presence of the nitro group on the phenyl ring introduces electron-withdrawing effects, which can influence the compound's reactivity in various chemical reactions. Additionally, the amino group at position 3 of the propanol chain provides opportunities for further functionalization, making this compound a valuable intermediate in organic synthesis.

One of the most promising areas of research involving (1S)-3-Amino-1-(2-chloro-6-nitrophenyl)propan-1-ol is its potential role in medicinal chemistry. Researchers have explored its ability to act as a precursor for more complex molecules with therapeutic potential. For instance, modifications to this compound have been investigated for their ability to target specific biological pathways associated with diseases such as cancer and neurodegenerative disorders.

The synthesis of (1S)-3-Amino-1-(2-chloro-6-nitrophenyl)propan-1-ol has also been a focus of recent studies. Scientists have developed novel methodologies to achieve high enantiomeric excess during its preparation, which is crucial for ensuring its efficacy in biological systems. These advancements underscore the importance of stereocontrol in organic synthesis and highlight the compound's potential as a chiral building block.

In terms of physical properties, this compound exhibits a melting point that is consistent with its molecular weight and functional groups. Its solubility in various solvents has been determined, providing valuable information for its use in laboratory settings and industrial applications. Furthermore, spectroscopic analyses have confirmed its structure, reinforcing its identity as a distinct chemical entity.

The biological activity of (1S)-3-Amino-1-(2-chloro-6-nitrophenyl)propan-1-ol has been evaluated in several assays, revealing its potential as an inhibitor of certain enzymes and receptors. These findings suggest that further exploration into its pharmacological properties could lead to novel therapeutic agents with improved efficacy and reduced side effects.

In conclusion, (1S)-3-Amino-1-(2-chloro-6-nitrophenyl)propan-1-ol stands out as a versatile compound with diverse applications in organic chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable tool for researchers seeking to develop innovative chemical compounds with practical applications.

2227833-69-2 ((1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol) Related Products

- 1026287-65-9(2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine)

- 1805402-04-3(Methyl 5-aminomethyl-2-cyano-4-ethylphenylacetate)

- 102-83-0(3-(Dibutylamino)propylamine)

- 6440-09-1(4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate)

- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)

- 2227659-78-9((2S)-1-cycloheptylpropan-2-ol)

- 1868256-46-5((3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid)

- 2198506-35-1(1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one)

- 2228637-79-2(1-(heptafluoropropyl)-3-oxocyclobutane-1-carboxylic acid)

- 2223510-31-2(2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide)